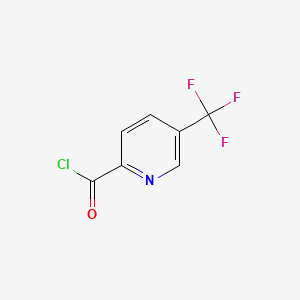

5-(Trifluoromethyl)pyridine-2-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)pyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)5-2-1-4(3-12-5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGHEBGOZWCTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653377 | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-05-2 | |

| Record name | 5-(Trifluoromethyl)-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Trifluoromethyl)pyridine-2-carbonyl chloride introduction

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Synthesis, Reactivity, and Applications

Executive Summary

5-(Trifluoromethyl)pyridine-2-carbonyl chloride is a pivotal chemical intermediate, valued for its role in introducing the 5-(trifluoromethyl)picolinoyl moiety into target molecules. This scaffold is of high interest in medicinal and agrochemical research due to the unique electronic and metabolic properties conferred by the trifluoromethyl group on the pyridine ring. This guide provides a comprehensive overview for researchers and drug development professionals, covering its synthesis from the corresponding carboxylic acid, its characteristic reactivity as an acylating agent, detailed protocols for its use in amide bond formation, and critical safety and handling information. The strategic application of this building block enables the efficient synthesis of novel compounds for biological screening and the optimization of lead candidates.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

In modern drug design and agrochemical development, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating a molecule's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, which can lead to improved binding affinity and bioavailability.[1] When appended to a pyridine ring, a common bioisostere for a phenyl group, the resulting trifluoromethylpyridine (TFMP) structure becomes a highly sought-after motif in active pharmaceutical and agrochemical ingredients.[2][3]

5-(Trifluoromethyl)pyridine-2-carbonyl chloride (also known as 5-(trifluoromethyl)picolinoyl chloride) serves as a key reactive building block for installing this valuable scaffold. As a highly reactive acyl chloride, it provides a direct and efficient route to form stable amide, ester, and ketone linkages, making it an indispensable reagent for constructing libraries of novel compounds and for the late-stage functionalization of complex molecules.

Physicochemical Properties and Safety Data

The effective use of any chemical reagent begins with a thorough understanding of its properties and the associated safety precautions.

| Property | Value | Reference |

| CAS Number | 128073-05-2 | |

| Molecular Formula | C₇H₃ClF₃NO | |

| Molecular Weight | 209.55 g/mol | |

| Appearance | Liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index | n20/D 1.474 | |

| Hazard Summary | Acute toxicity (oral), Causes severe skin burns and eye damage |

Safety & Handling:

5-(Trifluoromethyl)pyridine-2-carbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

Corrosivity: The compound is classified as Skin Corrosion Category 1B, meaning it can cause severe skin burns and eye damage upon contact. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Moisture Sensitivity: Like all acyl chlorides, it reacts exothermically with water and other protic solvents (e.g., alcohols) to release corrosive hydrogen chloride (HCl) gas.[4] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Inhalation Hazard: The compound and the HCl gas produced upon hydrolysis are harmful if inhaled. All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5]

Synthesis and Purification

The standard laboratory preparation of 5-(trifluoromethyl)pyridine-2-carbonyl chloride involves the chlorination of its parent carboxylic acid, 5-(trifluoromethyl)picolinic acid.

Synthetic Pathway Overview

The conversion is a direct substitution of the carboxylic acid's hydroxyl group with a chloride atom, typically achieved using a chlorinating agent like thionyl chloride or oxalyl chloride.

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

Key Reagents and Rationale

The choice of chlorinating agent is a critical decision based on the desired reaction conditions and purification strategy.

-

Thionyl Chloride (SOCl₂): This is a cost-effective and common reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. However, reactions may require heating, and removal of excess thionyl chloride (b.p. 76 °C) can be challenging.

-

Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions (can often be run at room temperature or 0 °C) and the generation of solely gaseous byproducts (CO, CO₂, HCl).[6] A catalytic amount of N,N-dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent in situ, which is the active chlorinating species.

Detailed Experimental Protocol: Chlorination using Oxalyl Chloride

This protocol describes a self-validating system where reaction progress can be monitored by the cessation of gas evolution.

Materials & Equipment:

-

5-(Trifluoromethyl)picolinic acid

-

Oxalyl chloride (2.0 M solution in an anhydrous solvent like DCM is convenient)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalyst

-

Two-neck round-bottom flask, magnetic stirrer, condenser, gas bubbler, and an inert gas (N₂ or Ar) source.

Procedure:

-

Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under a stream of inert gas.

-

Charging the Flask: To the flask, add 5-(trifluoromethyl)picolinic acid (1.0 eq) and a magnetic stir bar. Add anhydrous DCM to create a stirrable suspension or solution.

-

Initiation: Add a catalytic amount of DMF (1-2 drops) to the mixture.

-

Addition of Reagent: Cool the flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. The addition should be controlled to manage the rate of gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress is monitored by observing the gas evolution through the bubbler. The reaction is typically complete when gas evolution ceases (usually 1-3 hours).

-

Workup: Once the reaction is complete, the solvent and any excess reagent are carefully removed under reduced pressure (in vacuo). The crude 5-(trifluoromethyl)pyridine-2-carbonyl chloride is obtained as an oil or low-melting solid.

-

Purification: For most applications, the crude product is of sufficient purity to be used directly in the next step. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-(trifluoromethyl)pyridine-2-carbonyl chloride lies in the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent.[7]

Core Application: Amide Bond Formation

The most prevalent use of this reagent is in the synthesis of amides via reaction with primary or secondary amines.[8] This reaction is a cornerstone of medicinal chemistry for forging robust links in bioactive molecules.

5.1.1 Mechanistic Insight The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. The HCl byproduct is neutralized by a non-nucleophilic base.

5.1.2 Detailed Experimental Protocol: Synthesis of a Model Amide

Materials & Equipment:

-

Crude 5-(trifluoromethyl)pyridine-2-carbonyl chloride

-

A primary or secondary amine (e.g., Benzylamine)

-

Anhydrous solvent (e.g., DCM, THF)

-

A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware for reactions under an inert atmosphere.

Procedure:

-

Amine Solution: In a flame-dried, inerted flask, dissolve the amine (1.0 eq) and the base (1.2-1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Acyl Chloride Addition: Dissolve the crude 5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS, usually 1-12 hours).

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

5.1.3 Causality in Protocol Design

-

Use of Base: The reaction generates one equivalent of HCl, which would protonate the starting amine, rendering it non-nucleophilic. A tertiary amine base is added to scavenge this HCl, allowing the reaction to proceed to completion.

-

Slow Addition at 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Slow, controlled addition at low temperature prevents the formation of side products and ensures a safe reaction profile.

Workflow Diagram: Amide Coupling

Caption: A standard workflow for amide coupling using an acyl chloride.

Applications in Research and Development

The 5-(trifluoromethyl)pyridine-2-carboxamide moiety, readily synthesized from the title acyl chloride, is a privileged structure in modern chemistry. Its derivatives are key components in a range of biologically active agents.

-

Pharmaceuticals: While direct examples of approved drugs featuring the 5-(trifluoromethyl)pyridine-2-carbonyl chloride derived structure are specific, related TFMP cores are highly validated. For instance, the anti-HIV drug Tipranavir and the anti-leukemia agent Enasidenib contain TFMP moieties, underscoring the pharmaceutical industry's interest in this scaffold.[2] The title compound is a key tool for rapidly exploring the structure-activity relationship (SAR) around the 2-carboxamide position.

-

Agrochemicals: The TFMP framework is a cornerstone of many modern pesticides and herbicides.[2][3] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for fungicides.[9] The ability to easily derivatize the 2-position via the acyl chloride allows for the synthesis of new candidate agrochemicals with potentially improved efficacy and safety profiles.

-

Coordination Chemistry: The parent carboxylic acid has been used to synthesize metal complexes, such as with Zn(II), for studying their structural and biological activities.[10] The acyl chloride provides a route to ligands where the connection to the metal-binding unit is made via an amide or ester linker.

Conclusion

5-(Trifluoromethyl)pyridine-2-carbonyl chloride is more than just a chemical reagent; it is a strategic gateway to a class of high-value chemical structures. Its straightforward synthesis, combined with its robust and predictable reactivity, makes it an essential tool for chemists in drug discovery, agrochemical science, and materials research. By mastering its handling and application, researchers can efficiently generate novel molecular entities, accelerating the pace of innovation and discovery.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]

-

Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing). [Link]

-

Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and (2-fluoroallyl)ammonium chloride 3. ResearchGate. [Link]

- Method for preparing 5-trifluoromethyl uracil.

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). [Link]

-

Amide coupling. Reddit. [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nj.gov [nj.gov]

- 5. wcu.edu [wcu.edu]

- 6. reddit.com [reddit.com]

- 7. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 10. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS: 128073-05-2)

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal and agrochemical development, fluorinated heterocyclic compounds are indispensable tools for molecular design.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold often confers significant advantages, including enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can lead to improved binding affinity and better pharmacokinetic profiles.[1][2] 5-(Trifluoromethyl)pyridine-2-carbonyl chloride (CAS No. 128073-05-2) is a premier example of a highly reactive and versatile intermediate derived from this privileged scaffold.

This guide provides an in-depth technical overview of its synthesis, reactivity, applications, and handling. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their synthetic programs. The narrative emphasizes the causality behind procedural choices, reflecting field-proven insights into its practical application.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 128073-05-2 | [3] |

| Molecular Formula | C₇H₃ClF₃NO | [3] |

| Molecular Weight | 209.55 g/mol | |

| Appearance | Liquid | |

| Density | 1.468 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.474 | |

| SMILES String | FC(F)(F)c1ccc(nc1)C(Cl)=O | |

| InChI Key | XGGHEBGOZWCTKF-UHFFFAOYSA-N |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and industrially scalable synthesis of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 5-(trifluoromethyl)picolinic acid. The reagent of choice for this transformation is typically thionyl chloride (SOCl₂).

Causality of Reagent Selection: Thionyl chloride is preferred for several key reasons:

-

High Reactivity: It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.[4]

-

Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gaseous.[5][6] This simplifies purification immensely, as they can be easily removed from the reaction mixture by evaporation or under a nitrogen stream, driving the reaction to completion.

-

Versatility: The method is broadly applicable to a wide range of carboxylic acids.[5][7]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[8] The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.

Detailed Experimental Protocol: Synthesis

-

Objective: To convert 5-(trifluoromethyl)picolinic acid to 5-(trifluoromethyl)pyridine-2-carbonyl chloride.

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as it releases toxic HCl and SO₂ gases. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize acidic gases.

-

Charging the Flask: To the flask, add 5-(trifluoromethyl)picolinic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (typically 2-5 eq), which can also serve as the solvent.[4]

-

Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Reaction: Heat the mixture to reflux (approximately 76 °C, the boiling point of SOCl₂) and maintain for 2-4 hours, or until gas evolution ceases.[4][9] The progress can be monitored by taking small aliquots and quenching with methanol to form the methyl ester, which can be analyzed by TLC or LC-MS.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 5-(Trifluoromethyl)pyridine-2-carbonyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Core Reactivity: A Gateway to Amide Libraries

The utility of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride lies in its highly electrophilic carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution , serving as a powerful acylating agent.[5] Its most prominent application is in the formation of amide bonds, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules.[10][11]

The reaction with a primary or secondary amine proceeds rapidly and efficiently.[12]

Causality of Reaction Conditions:

-

Base Requirement: The reaction generates one equivalent of HCl. This acid will protonate the amine nucleophile, rendering it unreactive. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger, ensuring the amine remains available for reaction.[10] Typically, at least two equivalents of the amine nucleophile are used, where one acts as the nucleophile and the other as the base.

-

Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are used to prevent reaction with the solvent itself.[10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sigma Aldrich 5-(Trifluoromethyl)pyridine-2-carbonyl chloride 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

Structure of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride

An In-depth Technical Guide on 5-(Trifluoromethyl)pyridine-2-carbonyl chloride: A Core Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride. As a key heterocyclic building block, its strategic use can significantly impact the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. This guide is structured to provide not just procedural details but also the underlying scientific rationale to empower effective and safe utilization in the laboratory.

The Strategic Importance of the Trifluoromethylpyridine Moiety in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of high interest due to its profound electronic effects and metabolic stability.[1] Its strong electron-withdrawing nature and high lipophilicity can modulate a molecule's pKa, improve membrane permeability, block metabolic oxidation, and enhance binding affinity to biological targets.[1]

When appended to a pyridine ring, the -CF3 group creates a unique scaffold with significant potential in drug design. The trifluoromethylpyridine (TFMP) moiety is present in numerous approved pharmaceuticals and agrochemicals, underscoring its value.[2][3] 5-(Trifluoromethyl)pyridine-2-carbonyl chloride, specifically, is a versatile intermediate that allows for the straightforward introduction of this privileged scaffold into a wide array of molecules via acylation reactions, making it an indispensable tool for lead optimization and the development of new chemical entities.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of a reagent is critical for its proper handling, reaction monitoring, and characterization of its products.

Table 1: Physicochemical Properties of 5-(Trifluoromethyl)pyridine-2-carbonyl chloride

| Property | Value | Source |

| CAS Number | 128073-05-2 | [4] |

| Molecular Formula | C₇H₃ClF₃NO | [4] |

| Molecular Weight | 209.55 g/mol | [4] |

| Appearance | Liquid | [4] |

| Density | 1.468 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.474 | [4] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will exhibit three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitrogen atom, the acyl chloride, and the trifluoromethyl group.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group.

-

¹³C NMR: The spectrum will show seven carbon signals. The carbonyl carbon of the acyl chloride will be significantly downfield. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group will be prominent, typically appearing in the range of 1750-1800 cm⁻¹.

Synthesis: A Reliable and Scalable Protocol

The most common and practical synthesis of 5-(trifluoromethyl)pyridine-2-carbonyl chloride involves a two-step process starting from the readily available 2-methyl-5-(trifluoromethyl)pyridine. This process includes an oxidation step to form the corresponding carboxylic acid, followed by a chlorination step.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of the target acyl chloride.

Detailed Experimental Protocol:

Part A: Oxidation to 5-(Trifluoromethyl)picolinic Acid

-

Rationale: This step converts the chemically robust methyl group into a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation on an electron-deficient pyridine ring.

-

Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in a mixture of water and pyridine.

-

Procedure: Heat the mixture to reflux (approx. 90-100 °C). Add potassium permanganate (approx. 3.0-4.0 eq) portion-wise over several hours, maintaining a gentle reflux. The purple color of the permanganate will dissipate as it is consumed.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and quench any excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite until the purple color disappears. Filter the hot solution through a pad of celite to remove the manganese dioxide byproduct.

-

Isolation: Cool the filtrate and acidify with concentrated HCl to a pH of ~3-4. The desired carboxylic acid will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Chlorination to the Acyl Chloride

-

Rationale: The carboxylic acid is converted to the more reactive acyl chloride for use in subsequent coupling reactions. Thionyl chloride (SOCl₂) is an effective and common reagent for this purpose, as its byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 5-(trifluoromethyl)picolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF (1-2 drops).

-

Procedure: Gently heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. The solid will gradually dissolve as it converts to the acyl chloride.

-

Isolation: After the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-(trifluoromethyl)pyridine-2-carbonyl chloride is often a liquid or low-melting solid and, due to its moisture sensitivity, is typically used directly in the next step without further purification.

Reactivity and Applications in Synthesis

The high electrophilicity of the carbonyl carbon makes 5-(trifluoromethyl)pyridine-2-carbonyl chloride an excellent acylating agent. It reacts readily with a variety of nucleophiles to form stable amide and ester bonds, which are fundamental linkages in pharmaceutical compounds.

Diagram 2: General Acylation Reaction

Caption: Acylation of nucleophiles using the title reagent.

Self-Validating Protocol: Amide Bond Formation

This protocol is designed to be robust and high-yielding, incorporating steps that ensure reaction completion and simplify purification.

-

Setup: Dissolve the amine substrate (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under a nitrogen atmosphere.

-

Expertise Insight: A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the amine substrate in reacting with the acyl chloride.

-

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 5-(trifluoromethyl)pyridine-2-carbonyl chloride (1.05-1.1 eq) in the same solvent dropwise.

-

Causality: A slight excess of the acyl chloride drives the reaction to completion. The dropwise addition at low temperature controls the exothermicity of the reaction.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted starting acid), and brine (to remove residual water).

-

Trustworthiness: This sequential washing procedure is a self-validating system that systematically removes key impurities, leading to a cleaner crude product and simplifying final purification.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling.

-

Hazards: Corrosive. Causes severe skin burns and eye damage.[5] Harmful if swallowed.[4] Reacts with water and moisture, releasing corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Handling: Use only under an inert atmosphere (nitrogen or argon). Avoid breathing vapors. Ensure all glassware is dry.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[6]

References

-

Iwasaki, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

-

Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available from: [Link]

-

MDPI. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 30(1), 123. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 15, 1968-1976. Available from: [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 25(11), 5961. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Trifluoromethyl)pyridine-2-carbonyl chloride 97 128073-05-2 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-carbonyl Chloride: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the pyridine ring—a privileged structure in countless bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety becomes a highly sought-after synthon.[1][2]

This guide focuses on a key derivative within this class: 5-(trifluoromethyl)pyridine-2-carbonyl chloride . As a reactive acyl chloride, this compound serves as a critical intermediate, enabling the facile introduction of the 5-(trifluoromethyl)picolinoyl group into a wide array of target molecules. Its application is pivotal in the synthesis of complex pharmaceuticals and next-generation agrochemicals, where the unique electronic properties of the TFMP scaffold are leveraged to achieve desired biological activity.[1][2] This document provides an in-depth examination of its core properties, synthesis, reactivity, and safe handling, offering field-proven insights for researchers and development professionals.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory setting. 5-(Trifluoromethyl)pyridine-2-carbonyl chloride is a liquid at room temperature with a density greater than water.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 128073-05-2 | |

| Molecular Formula | C₇H₃ClF₃NO | |

| Molecular Weight | 209.55 g/mol | |

| Appearance | Liquid | |

| Density | 1.468 g/mL at 25 °C | |

| Refractive Index | n20/D 1.474 | |

| InChI Key | XGGHEBGOZWCTKF-UHFFFAOYSA-N |

Safety and Handling Synopsis

As an acyl chloride, this compound is highly reactive and requires careful handling in a well-ventilated fume hood. It is classified as corrosive and will react exothermically with water and other protic solvents, releasing hydrogen chloride (HCl) gas. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Key Hazard Information:

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Storage: Store in a cool, dry place away from moisture, under an inert atmosphere. The material is typically stored in a combustible corrosive hazardous materials cabinet (Storage Class 8A).

Synthesis and Chemical Reactivity

The primary utility of 5-(trifluoromethyl)pyridine-2-carbonyl chloride lies in its reactivity as a potent acylating agent. Its synthesis and subsequent reactions are central to its application in multi-step organic synthesis.

Synthesis Pathway

Acyl chlorides are most commonly prepared from their corresponding carboxylic acids. The synthesis of 5-(trifluoromethyl)pyridine-2-carbonyl chloride follows this reliable pathway, typically involving the reaction of 5-(trifluoromethyl)picolinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of chlorinating agent is often dictated by the desired reaction conditions and the ease of byproduct removal; thionyl chloride reactions produce gaseous byproducts (SO₂ and HCl), simplifying purification.

Caption: General synthesis route for the target compound.

Detailed Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol describes a general, yet robust, method for the synthesis of the title compound from its carboxylic acid precursor.

Materials:

-

5-(Trifluoromethyl)picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), charge a dry round-bottom flask equipped with a magnetic stir bar with 5-(trifluoromethyl)picolinic acid (1.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., DCM or toluene) to the flask.

-

Reagent Addition:

-

Using Thionyl Chloride: Add thionyl chloride (approx. 2.0 eq) dropwise to the suspension at room temperature. A reflux condenser should be attached, leading to a scrubber system to neutralize the HCl and SO₂ gases produced.

-

Using Oxalyl Chloride: Cool the mixture to 0 °C. Add oxalyl chloride (approx. 1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-80 °C, depending on the solvent) until the reaction is complete, which is indicated by the cessation of gas evolution and the formation of a clear solution. Monitor by TLC or LCMS if necessary.

-

Workup: Carefully remove the excess solvent and chlorinating agent in vacuo. The resulting crude 5-(trifluoromethyl)pyridine-2-carbonyl chloride is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if required.

Causality: The use of an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The inert atmosphere is critical to prevent the hydrolysis of the highly moisture-sensitive acyl chloride product back to the starting carboxylic acid.

Core Reactivity: Acylation Reactions

The primary role of 5-(trifluoromethyl)pyridine-2-carbonyl chloride is to acylate nucleophiles, most commonly amines and alcohols, to form stable amide and ester bonds, respectively. This reaction is the cornerstone of its utility in building complex molecules.

Caption: Standard workflow for acylation reactions.

This reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct, driving the reaction to completion.

Applications in Drug Discovery and Agrochemicals

The 5-(trifluoromethyl)pyridine moiety is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[2] The carbonyl chloride functional group provides a direct handle for its incorporation.

-

Pharmaceuticals: A prominent example of the application of a related building block is in the synthesis of Tipranavir , a non-peptide protease inhibitor used to treat HIV.[1] The synthesis involves the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, highlighting the importance of this substituted pyridine ring in achieving high antiviral activity.[1] The principles of incorporating the TFMP moiety via reactive intermediates like carbonyl or sulfonyl chlorides are directly analogous. The trifluoromethyl group enhances metabolic stability and binding characteristics, which are critical for drug efficacy.[3]

-

Agrochemicals: In the agrochemical sector, trifluoromethylpyridine derivatives are integral to many modern pesticides.[1][2] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for fungicides like fluazinam and fluopicolide.[4] 5-(Trifluoromethyl)pyridine-2-carbonyl chloride serves as a versatile building block for creating novel active ingredients where the picolinoyl substructure is desired for its biological effects.

Conclusion

5-(Trifluoromethyl)pyridine-2-carbonyl chloride is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an invaluable asset for researchers in drug discovery and agrochemical science. The strategic combination of the electron-withdrawing trifluoromethyl group and the versatile pyridine scaffold provides a platform for developing next-generation compounds with enhanced biological performance and optimized pharmacokinetic profiles. Mastery of its handling and application is a key skill for any scientist working at the forefront of synthetic chemistry.

References

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.

- BOC Sciences. (n.d.). CAS 1099597-75-7 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonyl chloride 97 128073-05-2.

- Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Org. Synth. 1997, 74, 77.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.

- Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.

- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Thermo Fisher Scientific. (2024). 2-Chloro-5-(trifluoromethyl)pyridine SAFETY DATA SHEET.

- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- TCI Chemicals. (n.d.). Pyridine-2-carbonyl Chloride Hydrochloride SAFETY DATA SHEET.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Fisher Scientific. (2024). 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 3-Amino-2-chloro-5-(trifluoromethyl)pyridine SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carbonyl chloride 97 128073-05-2.

- Benchchem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

- BLDpharm. (n.d.). 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride.

- Chem-Impex. (n.d.). Pyridine-2-carbonyl chloride hydrochloride.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

Synthesis of trifluoromethylpyridine derivatives

An In-depth Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This unique combination has led to the development of numerous market-leading pharmaceuticals and agrochemicals.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core synthetic strategies employed to construct these valuable derivatives. We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations that govern each major synthetic pathway. The discussion is organized into three principal approaches: the industrial-scale halogen exchange (Halex) method, the versatile construction of the pyridine ring from trifluoromethylated building blocks, and the modern, atom-economical direct C-H trifluoromethylation techniques.

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The prevalence of TFMP derivatives is not coincidental; it arises from the powerful synergy between the pyridine nucleus and the trifluoromethyl substituent.

The Trifluoromethyl Group: A Bioactive Modifier

The CF₃ group is often considered a "super-substituent" in drug design. Its strong C-F bonds and high electronegativity confer several advantageous properties:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often targets alkyl groups. This can significantly increase a drug's half-life.[2]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target.[2]

-

Modulation of Basicity: As a potent electron-withdrawing group, the CF₃ group reduces the basicity (pKa) of the pyridine nitrogen. This can prevent unwanted protonation at physiological pH, improving oral bioavailability and altering target engagement.

-

Conformational Control: The steric bulk of the CF₃ group can influence the conformation of the molecule, locking it into a bioactive shape.[1]

The Pyridine Ring: A Privileged Heterocycle

The pyridine ring is a "privileged scaffold," appearing frequently in bioactive compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions with biological targets. The combination of these features makes the pyridine ring an excellent platform for building complex molecules.[5]

Applications in Agrochemicals and Pharmaceuticals

The fusion of these two moieties has yielded a remarkable number of successful commercial products. In agriculture, TFMP derivatives are found in herbicides like Fluazifop-butyl, fungicides, and insecticides.[1][3] In the pharmaceutical realm, they are present in drugs targeting a wide range of conditions. For instance, Pifeltro (Doravirine) is an anti-HIV medication, and Suzetrigine is a novel analgesic that selectively inhibits the NaV1.8 sodium channel.[6][7]

Foundational Synthetic Strategies: A Comparative Overview

The synthesis of TFMP derivatives can be broadly categorized into three main strategic approaches, each with distinct advantages and applications. The choice of strategy is often dictated by the desired substitution pattern, scale of production, and the availability of starting materials.

Caption: Core synthetic routes to trifluoromethylpyridine derivatives.

The "Classic" Industrial Approach: Halogen Exchange (Halex) Reactions

For large-scale industrial production, the halogen exchange (Halex) reaction is the most established and economically viable method.[4] This strategy involves the conversion of a trichloromethyl (-CCl₃) group on the pyridine ring to a trifluoromethyl (-CF₃) group using a fluorinating agent, typically hydrogen fluoride (HF).[8]

Principle and Causality

The process begins with a readily available starting material, such as 3-picoline (3-methylpyridine). The methyl group is first exhaustively chlorinated to a trichloromethyl group. This transformation is crucial because the -CCl₃ group is a suitable leaving group for subsequent nucleophilic substitution by fluoride ions. The subsequent fluorination with HF, often under high pressure and temperature, proceeds stepwise, replacing chlorine with fluorine until the thermodynamically stable -CF₃ group is formed.[8]

In-Depth Protocol: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a critical intermediate for several agrochemicals.[4] Its industrial synthesis exemplifies the Halex approach.

Step 1: Chlorination

-

Reactants: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.

-

Conditions: Liquid-phase chlorination using chlorine gas (Cl₂), often with a radical initiator.

-

Causality: This step converts the methyl group into the required trichloromethyl precursor, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). The reaction is typically performed in the liquid phase for better control over the exothermic chlorination process.[4]

Step 2: Fluorination (Halex Reaction)

-

Reactant: 2,3,5-DCTC from Step 1.

-

Reagent: Anhydrous hydrogen fluoride (HF).

-

Conditions: Vapor-phase reaction at high temperatures (>300°C) over a transition metal-based catalyst (e.g., iron fluoride).[4]

-

Causality: The vapor-phase reaction is preferred for industrial scale as it avoids handling large volumes of corrosive liquid HF and allows for a continuous process. The high temperature provides the activation energy for the C-Cl bond cleavage, and the catalyst facilitates the halogen exchange. The reaction is driven to completion by the formation of the highly stable C-F bonds.[4] A simultaneous chlorination/fluorination process directly from 3-picoline is also a well-known and efficient one-step approach in the vapor phase.[4]

Data Presentation: Halex Reaction Conditions

The conditions for the simultaneous vapor-phase chlorination and fluorination can be tuned to control the degree of chlorination on the pyridine ring.

| Starting Material | Major Product | Temperature (°C) | Molar Ratio (Cl₂/Substrate) | Notes |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | >300 | Tunable | Key intermediate for fluazifop.[4] |

| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine | >300 | Higher Cl₂ ratio | Byproduct formation is possible.[4] |

| 2-Picoline | 6-Chloro-2-(trifluoromethyl)pyridine | Similar | Tunable | Reaction proceeds under similar conditions.[4] |

| 4-Picoline | 2-Chloro-4-(trifluoromethyl)pyridine | Similar | Tunable | Reaction proceeds under similar conditions.[4] |

The "Bottom-Up" Approach: Pyridine Ring Construction

This strategy involves assembling the pyridine ring from acyclic precursors where the trifluoromethyl group is already installed.[2] This "convergent" approach offers greater flexibility in introducing various substituents onto the final pyridine ring, making it highly valuable for medicinal chemistry and discovery research.[3]

Profile of Key Trifluoromethylated Synthons

A variety of CF₃-containing building blocks are commercially available or readily synthesized, serving as the cornerstone for this methodology.

| Building Block | Structure | Application Example |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | Synthesis of dithiopyr and thiazopyr.[3] |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃COCH=CHOEt | Synthesis of bicyclopyrone and other pyridones.[3] |

| α,β-Unsaturated trifluoromethyl ketones | R-CH=CH-COCF₃ | One-pot synthesis of trifluoromethylated 2-pyridones.[2] |

In-Depth Protocol: Cyclocondensation for Dithiopyr/Thiazopyr Intermediate

The synthesis of the herbicides dithiopyr and thiazopyr utilizes a key cyclocondensation reaction.[3]

Step 1: Initial Cyclocondensation

-

Reactants: 3-Methylbutanal and Ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Conditions: Typically base-catalyzed (e.g., piperidine, acetic acid).

-

Product: A functionalized tetrahydropyran ring which serves as a precursor to the final pyridine.[3]

-

Causality: This is a classic Hantzsch-type pyridine synthesis variant. The enolate of the β-ketoester (ethyl 4,4,4-trifluoro-3-oxobutanoate) acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and dehydration steps build the core heterocyclic structure.

Step 2: Aromatization and Further Conversion

-

The initial cyclized product undergoes further reactions, including oxidation (aromatization) and functional group manipulations, to yield the final substituted trifluoromethylpyridine core of the target herbicides.[3]

Mechanistic Insight: Pyridone Formation

The formation of trifluoromethylated pyridones from building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a powerful synthetic tool.

Caption: General mechanism for pyridone synthesis via cyclocondensation.

Modern Strategies: Direct C-H Trifluoromethylation

The direct introduction of a CF₃ group onto a pre-existing pyridine ring represents the most atom-economical approach.[2] This area has seen significant advances, overcoming the historical challenge of controlling regioselectivity on the electron-deficient pyridine ring.[9]

The Challenge of Regioselectivity

Direct trifluoromethylation using radical species often results in a mixture of 2-, 3-, and 4-substituted isomers due to the high reactivity of the trifluoromethyl radical, limiting its synthetic utility.[9][10] Consequently, research has focused on developing ionic pathways that offer precise positional control.

Breakthroughs in Regiocontrol

5.2.1 Nucleophilic Trifluoromethylation at C2/C4: The electron-deficient nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack. Activation of the pyridine nitrogen (e.g., by forming an N-oxide or a pyridinium salt) further enhances this reactivity, allowing for selective introduction of a nucleophilic "CF₃⁻" source at these positions.[9][11]

5.2.2 The Hydrosilylation Strategy for C3-Trifluoromethylation: The C3 position is the most challenging to functionalize directly. A breakthrough method involves the temporary activation of the pyridine ring via hydrosilylation.[10] The pyridine is first reacted with a silane to form an N-silyl enamine intermediate. This intermediate then reacts with an electrophilic trifluoromethylating agent (like Togni's reagent) specifically at the C3 position. Subsequent oxidation re-aromatizes the ring to yield the 3-trifluoromethylpyridine.[9][10]

In-Depth Protocol: C3-Selective Trifluoromethylation of a Quinoline

This protocol demonstrates the power of the hydrosilylation activation strategy.[10]

Step 1: Hydrosilylation (Activation)

-

Reactants: Quinoline derivative, methylphenylsilane (H₂SiMePh).

-

Catalyst: Tris(pentafluorophenyl)borane (B(C₆F₅)₃).

-

Solvent & Temperature: 1,2-dichloroethane (DCE), 65°C.

-

Causality: The Lewis acidic borane catalyst activates the silane, which then adds across the C4-N bond of the quinoline, forming a reactive N-silyl enamine intermediate. This intermediate shifts the nucleophilic character to the C3 position.[10]

Step 2: Electrophilic Trifluoromethylation

-

Reactant: The enamine intermediate from Step 1.

-

Reagent: Togni Reagent I (an electrophilic "CF₃⁺" source).

-

Conditions: 0°C to 25°C.

-

Causality: The electron-rich C3 position of the enamine attacks the electrophilic iodine of the Togni reagent, transferring the CF₃ group.[10]

Step 3: Re-aromatization

-

Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Conditions: 25°C.

-

Causality: DDQ is a strong oxidizing agent that removes the silyl group and a hydride, restoring the aromaticity of the quinoline ring to furnish the final C3-trifluoromethylated product.[10]

Workflow Diagram: Hydrosilylation-Trifluoromethylation Sequence

Caption: Workflow for C3-selective trifluoromethylation via hydrosilylation.

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridine derivatives has evolved from robust, high-temperature industrial processes to sophisticated, regioselective C-H functionalization methods. The Halex reaction remains the workhorse for bulk manufacturing, while the building block approach provides unparalleled versatility for discovery chemistry. The advent of direct C-H trifluoromethylation, particularly methods that grant access to the challenging C3 position, has opened new avenues for late-stage functionalization, allowing for the rapid diversification of complex molecules. Future research will likely focus on developing even milder, more sustainable, and cost-effective direct trifluoromethylation protocols, potentially leveraging photoredox or electrocatalysis to further expand the synthetic toolbox for chemists in all fields.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Wang, Y., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4853–4865. [Link]

- Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines.

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Journal of Agricultural and Food Chemistry. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Wiley-VCH GmbH. [Link]

-

Do, H., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. The Journal of Organic Chemistry, 88(14), 9645–9654. [Link]

-

Al-Jarf, H. A., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 17(5), 633. [Link]

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7108–7113. [Link]

-

Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(17), 11036–11048. [Link]

-

Jin, K., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7176–7180. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. chemistryviews.org [chemistryviews.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Flourishing Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all marketed drugs containing this versatile halogen.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its unique electronic and steric properties can be leveraged to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in drug design, offering field-proven insights, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing its full potential.

The Physicochemical Impact of Trifluoromethylation: A Quantitative Perspective

The introduction of a CF3 group into a drug candidate precipitates a cascade of changes to its physicochemical properties. These alterations are fundamental to refining a compound's drug-like characteristics.

Enhanced Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[2] This inherent stability translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[2]

Modulation of Lipophilicity: A Balancing Act

The trifluoromethyl group is highly lipophilic, a property that is crucial for a drug's ability to cross cellular membranes and the blood-brain barrier, thereby influencing its absorption and distribution.[1][5] The Hansch-Fujita π constant, a measure of lipophilicity, for the CF3 group is +0.88.[2][5] However, the impact of trifluorination on lipophilicity is nuanced and depends on the position of the CF3 group within the molecule. For instance, trifluorination at the α-position of aliphatic alcohols strongly enhances lipophilicity, while this effect is significantly diminished at the β- and γ-positions.[6]

Table 1: Comparative Lipophilicity of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Parent Compound | Trifluoromethylated Analog | Change in Lipophilicity (logP) | Reference |

| Toluene | Trifluorotoluene | Increased | [7] |

| Aniline | 3-(Trifluoromethyl)aniline | Increased | [8] |

| Phenol | 4-(Trifluoromethyl)phenol | Increased | [8] |

| Aliphatic Alcohol (general) | α-Trifluoromethyl Aliphatic Alcohol | Strongly Increased | [6] |

| Aliphatic Alcohol (general) | β/γ-Trifluoromethyl Aliphatic Alcohol | Minimally Increased | [6] |

Altered Acidity and Basicity (pKa): Fine-Tuning Ionization

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the pKa of nearby acidic or basic functional groups.[2][3] This modulation is critical for optimizing a drug's solubility, its ionization state at physiological pH, and its interactions with target proteins.[2] For example, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[2] This effect was instrumental in improving the potency of a reverse transcriptase inhibitor, where a CF3 group lowered the pKa of a cyclic carbamate, facilitating a key hydrogen-bonding interaction with the protein.[9]

Table 2: Impact of the Trifluoromethyl Group on the pKa of Anilines and Phenols

| Compound | pKa | CF3-Substituted Analog | pKa of Analog | Reference |

| Aniline | 4.63 | 3-(Trifluoromethyl)aniline | 3.5 | [2] |

| Phenol | 9.95 | 4-(Trifluoromethyl)phenol | 9.2 | [2] |

The Trifluoromethyl Group in Drug-Target Interactions: A Case Study of Celecoxib

The trifluoromethyl group can significantly enhance binding affinity through a variety of non-covalent interactions.[10][11][12] Its steric bulk, which is larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[2] Furthermore, the CF3 group can participate in dipole-dipole interactions and halogen bonding with amino acid residues.[2][10]

A prime example of the trifluoromethyl group's critical role in drug-target interactions is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[4] The CF3 group on Celecoxib is essential for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][13] It occupies a hydrophobic side pocket in the COX-2 active site, contributing to the high-affinity binding and selectivity over the COX-1 isoform.[13] A trifluoromethyl analog of celecoxib with significantly lower COX-2 inhibitory activity still demonstrated potent anti-inflammatory effects in neuroinflammation models, suggesting that the CF3 group may also contribute to COX-2-independent mechanisms of action.[4]

Strategic Application in Drug Design: Blocking Metabolic Hotspots

A key strategy in drug design is to identify and block sites of metabolic vulnerability in a lead compound. The trifluoromethyl group is an excellent tool for this purpose due to its high resistance to metabolism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Trifluoromethylpyridines: A Technical Guide for Modern Drug Discovery

Foreword: The Trifluoromethyl Group's Transformative Influence in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group standing out for its profound impact on a molecule's pharmacological profile. When appended to a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful tool for overcoming common challenges in drug development. The unique physicochemical properties imparted by the CF3 group—such as increased lipophilicity, enhanced metabolic stability, and altered electronic character—can dramatically improve a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and application of novel trifluoromethylpyridine compounds, offering researchers and drug development professionals a comprehensive resource to leverage this remarkable structural motif.

Part 1: Strategic Synthesis of Trifluoromethylpyridines: A Multi-pronged Approach

The effective synthesis of trifluoromethylpyridines is a critical first step in their exploration as potential therapeutic agents. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. Broadly, these synthetic approaches can be categorized into three main strategies.[3]

Halogen Exchange (Halex) Reactions: A Classic and Scalable Method

One of the most established and industrially viable methods for synthesizing trifluoromethylpyridines is the halogen exchange (Halex) reaction. This method typically involves the fluorination of a corresponding trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride (HF).[4]

Causality Behind Experimental Choices: The trichloromethyl group serves as a good leaving group for the nucleophilic fluorination reaction. The choice of a catalyst, such as iron(II) chloride (FeCl2) or iron(II) fluoride (FeF2), is crucial for facilitating the exchange of chlorine for fluorine atoms.[4] The reaction conditions, particularly temperature and pressure, are optimized to ensure complete conversion and minimize the formation of partially fluorinated byproducts.

Self-Validating System: The progress of the Halex reaction can be monitored using 19F NMR spectroscopy to track the disappearance of starting material and the appearance of the desired trifluoromethylpyridine product. Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify any byproducts, ensuring the purity of the final compound.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

-

Reaction Setup: A pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of anhydrous iron(III) chloride.

-

Reagent Addition: Anhydrous hydrogen fluoride is carefully introduced into the sealed reactor.

-

Reaction Conditions: The reactor is heated to a temperature of 100-150°C and maintained at elevated pressure for several hours.

-

Work-up and Purification: After cooling and venting the excess HF, the crude reaction mixture is neutralized with a base, extracted with an organic solvent, and purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Building Block Approach: Constructing the Pyridine Ring

An alternative strategy involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[5] This approach offers greater flexibility in introducing various substituents onto the pyridine ring.

Causality Behind Experimental Choices: This method relies on the availability of trifluoromethylated building blocks, such as ethyl 4,4,4-trifluoroacetoacetate or 3,3,3-trifluoropropene derivatives.[3][5] The choice of the cyclization reaction depends on the specific building blocks used and the desired substitution pattern of the final trifluoromethylpyridine.

Self-Validating System: The successful formation of the pyridine ring can be confirmed by a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will show the characteristic shifts of the aromatic pyridine protons and carbons, while high-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

Experimental Protocol: Synthesis of a Substituted Trifluoromethylpyridine via Cyclocondensation

-

Reactant Preparation: A mixture of a β-enamino ketone and a trifluoromethylated 1,3-dicarbonyl compound is prepared in a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the cyclocondensation reaction to completion.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired trifluoromethylpyridine derivative.

Direct C-H Trifluoromethylation: A Modern and Efficient Strategy

Recent advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring through C-H functionalization.[6][7] These methods often utilize radical, nucleophilic, or electrophilic trifluoromethylating reagents.